1,4-Dichloro-2-methyl-5-nitrobenzene chemical properties
1,4-Dichloro-2-methyl-5-nitrobenzene chemical properties
An In-depth Technical Guide to the Chemical Properties of 1,4-Dichloro-2-methyl-5-nitrobenzene
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for 1,4-dichloro-2-methyl-5-nitrobenzene (CAS No. 7149-76-0). As a substituted nitroaromatic compound, it serves as a valuable intermediate in organic synthesis, particularly for the development of more complex molecular architectures. This document consolidates critical data on its physicochemical characteristics, spectroscopic signature, and synthetic protocols, offering field-proven insights for its practical application and handling in a research and development setting.
Compound Identification and Structure
1,4-Dichloro-2-methyl-5-nitrobenzene is a polysubstituted aromatic compound. The strategic placement of its functional groups—two chlorine atoms, a methyl group, and a nitro group—on the benzene ring dictates its chemical behavior and synthetic utility.
-
IUPAC Name: 1,4-dichloro-2-methyl-5-nitrobenzene[1]
-
Synonyms: 2,5-Dichloro-4-nitrotoluene, 2,5-Dichloro-4-methyl-nitrobenzene[1]
-
CAS Number: 7149-76-0[1]
-
Molecular Formula: C₇H₅Cl₂NO₂[1]
-
Molecular Weight: 206.02 g/mol [1]
The structure consists of a toluene backbone with chloro substituents at positions 2 and 5, and a nitro group at position 4 relative to the methyl group. This arrangement significantly influences the electronic environment of the aromatic ring.
Caption: Chemical Structure of 1,4-Dichloro-2-methyl-5-nitrobenzene.
Physicochemical Properties
The physical properties of this compound are characteristic of a solid crystalline organic material. While experimental data for this specific isomer is not widely published, properties can be estimated based on its structure and data from closely related isomers. The table below summarizes key computed and experimental properties.
| Property | Value / Description | Source |
| Molecular Weight | 206.02 g/mol | [1] |
| Appearance | Expected to be a light yellow solid, based on synthesis data and isomer appearance. | [2], [3] |
| Melting Point | Not specified. Isomer 1,4-dichloro-2-nitrobenzene melts at 52–54 °C. | [3] |
| Boiling Point | Not specified. Isomer 1,4-dichloro-2-nitrobenzene boils at 266–269 °C. | [3] |
| Solubility | Low solubility in water is expected. Generally soluble in organic solvents like acetone, ethyl acetate, and chloroform. | [4] |
| XLogP3 (Computed) | 3.4 | [1] |
| Topological Polar Surface Area (Computed) | 45.8 Ų | [1] |
Spectroscopic Analysis
Spectroscopic data is essential for confirming the identity and purity of 1,4-dichloro-2-methyl-5-nitrobenzene. While a dedicated spectrum for this compound is not publicly available, the expected spectral characteristics can be predicted.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. A singlet in the aliphatic region (around 2.4-2.6 ppm) would correspond to the methyl group protons. The aromatic protons would appear as singlets due to the lack of adjacent protons.
-
¹³C NMR: The carbon NMR spectrum would display seven unique signals: five for the aromatic carbons (four substituted, one unsubstituted) and one for the methyl carbon.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include strong peaks around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂). C-Cl stretching bands would appear in the fingerprint region, typically below 800 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 205. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) would be a definitive feature for confirming the presence of the two chlorine atoms.
Chemical Reactivity and Stability
The reactivity of 1,4-dichloro-2-methyl-5-nitrobenzene is governed by the interplay of its substituents.
-
Activating/Deactivating Groups: The nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic aromatic substitution. Conversely, the methyl group is weakly activating, while the chloro groups are deactivating but ortho-, para-directing.
-
Nucleophilic Aromatic Substitution (SₙAr): The presence of the strongly electron-withdrawing nitro group activates the chlorine atom positioned ortho to it (at position 4) towards nucleophilic attack. This is a common and synthetically useful reaction for this class of compounds. For the related compound 1,4-dichloro-2-nitrobenzene, nucleophiles readily displace the chloride adjacent to the nitro group.[3] This suggests that the chlorine at position 4 in 1,4-dichloro-2-methyl-5-nitrobenzene is the most likely site for substitution by nucleophiles such as amines, alkoxides, or hydroxides.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (aniline derivative) using various reducing agents, such as catalytic hydrogenation (H₂/Pd), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is a cornerstone of synthetic chemistry, opening pathways to dyes, pharmaceuticals, and other complex molecules.
Synthesis and Purification
The primary route for synthesizing 1,4-dichloro-2-methyl-5-nitrobenzene is through the electrophilic nitration of 2,5-dichlorotoluene. The directing effects of the methyl and chloro groups guide the incoming nitro group to the desired position.
Caption: Workflow for the Synthesis of 1,4-Dichloro-2-methyl-5-nitrobenzene.
Detailed Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of 2,5-dichloro-4-nitrotoluene.[2]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 32.2 g (0.2 mol) of 2,5-dichlorotoluene in 100 g of 1,2-dichloroethane.
-
Nitration: Begin stirring the solution and maintain the temperature at 30°C. Slowly add 13.9 g (0.22 mol) of 98% nitric acid dropwise from the dropping funnel. The rate of addition should be controlled to ensure the reaction temperature does not exceed 35°C.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux and maintain for 2.0 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: Once the reaction is complete, cool the mixture. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Isolation and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. The solvent (1,2-dichloroethane) is removed by distillation. The resulting crude product is then cooled to induce crystallization.
-
Drying: The crystallized solid is collected by filtration and dried to yield approximately 37.1 g (90% yield) of 1,4-dichloro-2-methyl-5-nitrobenzene as a light yellow solid.[2]
Applications in Research and Development
1,4-Dichloro-2-methyl-5-nitrobenzene is not typically an end-product but rather a crucial intermediate. Its value lies in its potential to be converted into a variety of other compounds. Structurally similar chloronitroaromatic compounds are widely used as precursors in the manufacturing of:
-
Dyes and Pigments: The amino derivatives, obtained via reduction of the nitro group, are common precursors to diazo compounds used in the synthesis of azo dyes.[5]
-
Agrochemicals: Many pesticides and herbicides are built from substituted aniline backbones.[6]
-
Pharmaceuticals: The compound's reactive sites allow for the introduction of diverse functional groups, making it a versatile scaffold for building potential drug candidates.
-
UV Absorbers: The aromatic structure is a key feature in molecules designed to absorb ultraviolet radiation.[6]
Safety and Handling
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a particulate respirator may be necessary.
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage and Disposal:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Disclaimer: The safety information provided is based on related compounds and should be used for guidance only. Always consult a specific and current Safety Data Sheet (SDS) for the material being handled and perform a thorough risk assessment before beginning any experimental work.
References
-
PubChem. (n.d.). 1,4-Dichloro-2-methyl-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement. Retrieved from [Link]
-
United Nations Environment Programme (UNEP). (1996, April 30). BENZENE, 1,4-DICHLORO-2-NITRO- CAS N°: 89-61-2. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 1,4-DICHLORO-2-METHOXY-5-NITROBENZENE. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1,4-dichloro-2-nitrobenzene. Retrieved from [Link]
Sources
- 1. 1,4-Dichloro-2-methyl-5-nitrobenzene | C7H5Cl2NO2 | CID 251678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-DICHLORO-2-METHYL-5-NITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]
- 3. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
